molecular formula C24H28N8O3 B1236852 N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Cat. No. B1236852
M. Wt: 476.5 g/mol
InChI Key: ITGQRXDFZKKNJK-KOEQRZSOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[[5-(4-nitrophenyl)-2-furanyl]methylideneamino]-4,6-bis(1-piperidinyl)-1,3,5-triazin-2-amine is a C-nitro compound.

Scientific Research Applications

Antimicrobial and Antifungal Applications

  • Antimicrobial Activities : Compounds derived from furan-2-carbohydrazide, which include triazine derivatives, have demonstrated antimicrobial activities. Specifically, some compounds have shown effectiveness against a range of microorganisms (Başoğlu et al., 2013).

  • Antibacterial Properties : Triazine derivatives, similar in structure to the compound , have been evaluated for their antibacterial properties, showing promising activity against bacteria like Bacillus subtilis and Staphylococcus aureus (Alharbi & Alshammari, 2019).

Chemical Synthesis and Structural Analysis

  • Synthesis and Molecular Structure : The synthesis and molecular structure of triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been extensively studied. These studies include the use of X-ray crystallography and DFT calculations for structural investigations (Shawish et al., 2021).

  • Green Synthesis Approaches : Research has been conducted on the green synthesis of 2,4-diamino-1,3,5-triazines, highlighting the reduction in solvent use and shorter reaction times, making the process more environmentally friendly (Díaz‐Ortiz et al., 2004).

Applications in Material Science

  • Thermal Oxidation Stability : Research into the thermal oxidation stability of certain triazine derivatives has shown that they can be beneficial in enhancing the thermal oxidative performance of materials like polypropylene (Ya & Cui, 2001).

  • Nonlinear Optical Polyimides : Certain triazine derivatives have been used in the synthesis of nonlinear optical polyimides, demonstrating their potential in advanced material applications (Sui et al., 1999).

properties

Product Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

Molecular Formula

C24H28N8O3

Molecular Weight

476.5 g/mol

IUPAC Name

N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C24H28N8O3/c33-32(34)19-9-7-18(8-10-19)21-12-11-20(35-21)17-25-29-22-26-23(30-13-3-1-4-14-30)28-24(27-22)31-15-5-2-6-16-31/h7-12,17H,1-6,13-16H2,(H,26,27,28,29)/b25-17+

InChI Key

ITGQRXDFZKKNJK-KOEQRZSOSA-N

Isomeric SMILES

C1CCN(CC1)C2=NC(=NC(=N2)N/N=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCCC5

Canonical SMILES

C1CCN(CC1)C2=NC(=NC(=N2)NN=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])N5CCCCC5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine
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N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]-4,6-di(piperidin-1-yl)-1,3,5-triazin-2-amine

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